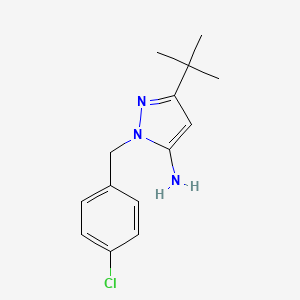![molecular formula C9H9ClN6O2 B12632570 Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)
Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is an organic compound with the molecular formula C9H9ClN6O2 It is a derivative of pyrimidine and tetrazole, featuring a chlorinated pyrimidine ring and a tetrazole ring connected via an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves the following steps:
Formation of the Chloropyrimidine Intermediate: The starting material, 2-chloropyrimidine, is reacted with an appropriate reagent to introduce the ethyl acetate group. This can be achieved through an esterification reaction using ethyl acetate and a catalyst under reflux conditions.
Tetrazole Formation: The chloropyrimidine intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring. This reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Solvents: Polar solvents like DMSO, ethanol, and water are commonly used.
Major Products Formed
Substituted Pyrimidines: Products formed from substitution reactions.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
Heterocyclic Compounds: Products of cyclization reactions.
科学的研究の応用
Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers use it to study the biological activity of pyrimidine and tetrazole derivatives, including their antimicrobial and anticancer properties.
作用機序
The mechanism of action of Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloropyrimidine and tetrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological activity.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A closely related compound with similar structural features but lacking the tetrazole ring.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Another pyrimidine derivative with different substituents and applications.
Uniqueness
Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is unique due to the presence of both chloropyrimidine and tetrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C9H9ClN6O2 |
|---|---|
分子量 |
268.66 g/mol |
IUPAC名 |
ethyl 2-[5-(2-chloropyrimidin-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C9H9ClN6O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3 |
InChIキー |
HDXCGZDOQGCJNE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
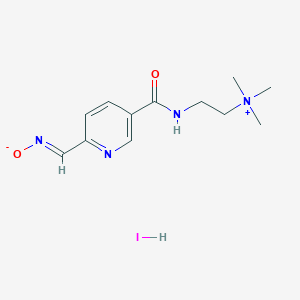
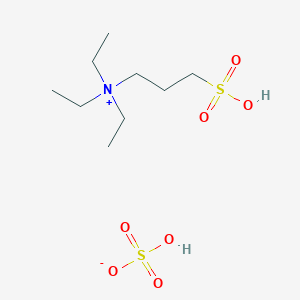
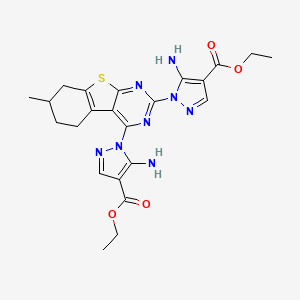
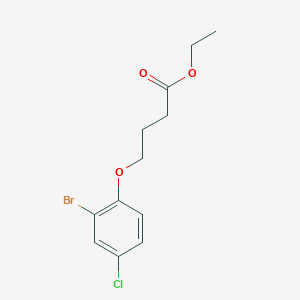

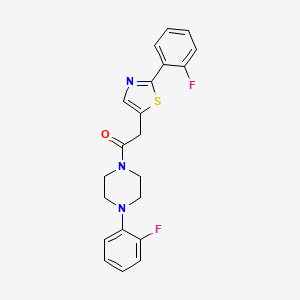
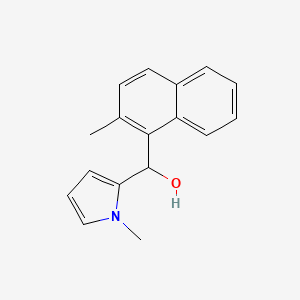
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)


![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
